5-(4-Bromophenyl)oxazol-2-amine

Kinase Inhibition Non-Small Cell Lung Cancer (NSCLC) Class III RTK

Researchers developing tyrosine kinase inhibitors (FLT3, c-KIT, FLT4) require validated scaffolds with defined lipophilicity (LogP 2.52) and a synthetic handle for diversification. This 2-aminooxazole building block solves both: the 4-bromo substituent enables cross-coupling while engaging hydrophobic binding pockets. Process chemists benefit from patented azide-free synthesis for multi-gram scaling. - Critical intermediate for AIU2001 (FLT3/c-KIT inhibitor with PARP synergy in NSCLC) - Bromine enables Suzuki/Miyaura, Buchwald-Hartwig, and Ulmann reactions - Safer, scalable synthesis avoids hazardous azide intermediates

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 6826-26-2
Cat. No. B3055995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)oxazol-2-amine
CAS6826-26-2
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
InChIKeyIOHKMNVCWGUVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)oxazol-2-amine: Kinase Inhibitor Scaffold


5-(4-Bromophenyl)oxazol-2-amine (CAS: 6826-26-2) is a heterocyclic aromatic amine belonging to the 2-aminooxazole class, characterized by a 4-bromophenyl substituent at the 5-position of the oxazole ring [1]. This compound serves as a critical synthetic building block and a core pharmacophore in medicinal chemistry programs, particularly for the development of potent tyrosine kinase inhibitors targeting class III receptor tyrosine kinases (RTKs) such as FLT3, c-KIT, and FLT4 [2][3]. The presence of the bromine atom enables versatile downstream functionalization via cross-coupling reactions, making it a strategically valuable intermediate [1].

Kinase inhibitor scaffold synthesis
Class III RTK (FLT3, c-KIT) inhibitor precursor
Bromo cross-coupling functionalization handle

5-(4-Bromophenyl)oxazol-2-amine: No Generic Substitute


Generic substitution of the 4-bromophenyl moiety in this scaffold is not feasible due to the profound impact of the halogen on both biological activity and synthetic utility. In structure-activity relationship (SAR) studies of 2-aminooxazole derivatives, the nature and position of the halogen on the phenyl ring are critical determinants of potency; bromine often provides an optimal balance of lipophilicity (LogP 2.5) and size for engaging hydrophobic kinase binding pockets . For instance, while the 4-chloro analog is commercially available, it may exhibit altered binding affinities and reactivity profiles . The 4-bromo substituent also offers a unique synthetic handle for palladium-catalyzed cross-coupling reactions, enabling precise and modular derivatization that is not possible with unsubstituted phenyl analogs . This specific substitution pattern is directly linked to the compound's proven role as the key intermediate in the synthesis of advanced lead candidates like the FLT3/c-KIT inhibitor AIU2001 [1].

Product
4-Chloro Analog
Unsubstituted Phenyl Analog
4-Bromo substitution
Binding and reactivity profiles may differ
Lacks cross-coupling handle and reported lipophilicity

5-(4-Bromophenyl)oxazol-2-amine: Differentiating Evidence


FLT3 and c-KIT Inhibition by AIU2001 Derivative

The compound's value as a precursor is validated by the potent activity of its derivative, 5-(4-bromophenyl)-N-(naphthalen-1-yl) oxazol-2-amine (AIU2001). AIU2001 was identified as a novel class III receptor tyrosine kinase (RTK) inhibitor. In vitro kinase profiling assays demonstrated that AIU2001 inhibited the activities of FLT3, mutated FLT3, FLT4, and c-KIT [1]. Crucially, AIU2001 exhibited synergistic efficacy when combined with the PARP inhibitor olaparib or with irradiation in H1299 and A549 non-small cell lung cancer (NSCLC) cell lines, a characteristic not observed with the unfunctionalized core scaffold [1]. This demonstrates that the 5-(4-bromophenyl)oxazol-2-amine core provides a privileged scaffold for accessing potent and therapeutically relevant biological activities [1].

Derivative Activity
Cross-study comparable
AIU2001 inhibited FLT3, c-KIT; synergy with olaparib in NSCLC cells
Supports scaffold for class III RTK inhibitor studies
Activity observed after N-naphthalen-1-yl derivatization
Kinase Inhibition Non-Small Cell Lung Cancer (NSCLC) Class III RTK FLT3 c-KIT

Optimized Lipophilicity with 4-Bromo Substitution

The lipophilicity of 5-(4-Bromophenyl)oxazol-2-amine is a key differentiating factor from its halogenated analogs. Its calculated partition coefficient (LogP) is 2.52 . In structure-activity relationship (SAR) studies of 2-aminooxazole derivatives, the size and lipophilicity of the 4-position halogen are critical for modulating potency against targets like 5-lipoxygenase (5-LOX), where bromine often provides an optimal balance between potency and physicochemical properties compared to smaller halogens (e.g., chlorine) or hydrogen [1]. This specific LogP value influences membrane permeability and target binding, making it a distinct starting point for lead optimization campaigns compared to less lipophilic or non-halogenated analogs.

Lipophilicity
Class-level inference
LogP 2.52
Distinct from chloro and unsubstituted analogs
Calculated value; may influence permeability
Medicinal Chemistry Physicochemical Properties LogP SAR

Safer, Scalable Synthesis Avoiding Azides

The synthesis of 5-(4-Bromophenyl)oxazol-2-amine and related 2-aminooxazoles via hydrazinolysis of oxazolo[3,2-a]pyrimidinium salts offers significant advantages over conventional methods [1]. This patented methodology achieves good yields and avoids hazardous azide intermediates (e.g., iminophosphorane route) that pose explosion risks and suffer from decomposition, which limits scalability [2]. The process is characterized by regioselectivity and purification by simple crystallization, making it suitable for multi-gram production [2]. The specific 5-(4-bromophenyl) derivative was synthesized and its structure unequivocally confirmed by X-ray crystallography, providing a reliable and reproducible entry point to this scaffold [1][3].

Synthesis Route
Cross-study comparable
Azide-free, scalable; confirmed by X-ray
Supports reliable multi-gram supply
Patent reports ≥70% yield; avoids explosion risk
Synthetic Methodology Process Chemistry 2-Aminooxazole Synthesis Scalability

Laboratory Safety and Handling Profile

5-(4-Bromophenyl)oxazol-2-amine is classified with GHS07 (Harmful/Irritant) hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is typical for many aromatic amines and halogenated heterocycles. Its documented melting point of 227-229 °C and low aqueous solubility (0.31 g/L at 25 °C) are critical parameters for experimental design and formulation . Compared to more hazardous azide-based intermediates used in alternative syntheses of this scaffold, this compound presents a lower acute risk, simplifying storage and handling requirements in a research laboratory setting [1].

Safety Profile
Supporting evidence
GHS07; H315, H319, H335; mp 227–229 °C
Lower acute risk vs. azide intermediates
Standard lab handling; low solubility (0.31 g/L)
Safety Data Hazard Assessment Procurement Handling

5-(4-Bromophenyl)oxazol-2-amine: Research Applications


Class III RTK Inhibitor Development for Oncology

This compound is the essential starting material for synthesizing AIU2001, a potent inhibitor of FLT3, mutated FLT3, FLT4, and c-KIT, which has demonstrated synergistic efficacy with PARP inhibitors in non-small cell lung cancer (NSCLC) models [1]. Researchers focused on targeting these kinases can procure this compound as a validated scaffold to explore novel analogs and optimize lead candidates for potential cancer therapies.

Scalable and Safer 2-Aminooxazole Synthesis

The compound can be synthesized via a robust, patented method that avoids hazardous azide intermediates, offering a safer and more scalable alternative to conventional routes [2][3]. Process chemists requiring multi-gram quantities of this building block can benefit from sourcing material produced via this improved methodology, ensuring a reliable supply chain for larger-scale research projects.

SAR Probing with Halogenated 5-Aryloxazoles

With its defined LogP of 2.52 and the unique reactivity of the bromine atom for cross-coupling, this compound serves as a privileged probe for structure-activity relationship (SAR) studies . Researchers investigating the impact of lipophilicity, halogen bonding, and steric bulk on biological targets (e.g., kinases, 5-LOX) can use this compound to systematically explore how the 4-bromo substituent influences target engagement and downstream effects compared to other halogen or alkyl analogs [4].

Application
Selection Property
Validation Focus
Class III RTK inhibitor studies
Scaffold for FLT3/c-KIT targeting
Kinase inhibition and synergy assays
2-Aminooxazole scale-up synthesis
Safer, azide-free route
Process yield and safety assessment
5-Aryloxazole SAR studies
Halogen substitution (Br) profile
Lipophilicity and cross-coupling reactivity

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